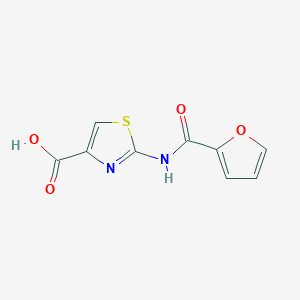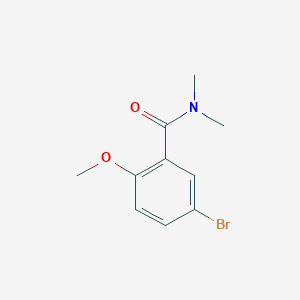
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid, also known as 2-FTCA, is an organic compound belonging to the class of thiazoles. It is a versatile compound with a wide range of applications in scientific research. It is mainly used as a building block for the synthesis of other compounds and for the production of various derivatives. 2-FTCA has been used in the synthesis of drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-FTCA has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as drugs, polymers, and other materials. It has also been used in the production of pharmaceuticals and in the synthesis of various biocatalysts. Additionally, 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Mechanism Of Action
The mechanism of action of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cytochrome P450 (CYP450). CYP450 is an important enzyme involved in the metabolism of drugs, hormones, and other compounds. Inhibition of this enzyme can lead to decreased metabolism of drugs and other compounds, resulting in increased levels in the body.
Biochemical And Physiological Effects
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the enzyme cytochrome P450 (CYP450), resulting in decreased metabolism of drugs and other compounds. Additionally, in vivo studies have shown that 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid can reduce the levels of certain hormones, such as cortisol and testosterone. Furthermore, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is readily available in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, the compound has a wide range of applications in scientific research.
However, there are some limitations to using 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in laboratory experiments. The compound is not soluble in water and must be dissolved in an organic solvent. Additionally, the compound is toxic and should be handled with caution.
Future Directions
There are several potential future directions for the use of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in scientific research. The compound could be used to synthesize new compounds, such as drugs and polymers. Additionally, the compound could be used to study the mechanism of action of CYP450 and other enzymes involved in drug metabolism. Furthermore, the compound could be used to study the biochemical and physiological effects of 2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid in vivo. Finally, the compound could be used to develop new drugs and other materials with improved properties.
properties
IUPAC Name |
2-(furan-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-7(6-2-1-3-15-6)11-9-10-5(4-16-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGIWWONZLHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furoylamino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1385938.png)
![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)
amine](/img/structure/B1385942.png)

amine](/img/structure/B1385944.png)
amine](/img/structure/B1385945.png)

![2-[(2-Pyrrolidin-1-ylethyl)thio]nicotinic acid](/img/structure/B1385949.png)

